N-(4-(furan-3-yl)benzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Description
N-(4-(furan-3-yl)benzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as FCPR03, is a compound that has gained attention in the scientific community due to its potential use in the treatment of various diseases.
Scientific Research Applications
Anti-inflammatory and Edema Inhibition
Research on structurally related compounds, including furan and thiophene derivatives, demonstrates significant potential in inhibiting peripheral and brain edema. For example, derivatives exhibited over 90% inhibition in peripheral edema models and outperformed dexamethasone in PLA2-induced brain edema models upon oral and intraperitoneal administration, respectively (J. Robert et al., 1995).
Antimicrobial Activity
A study on furan/thiophene-1,3-benzothiazin-4-one hybrids highlights their significant antimicrobial activity against a range of bacteria and yeasts. Some compounds showed promising activity, particularly against Staphylococcus spp. and Bacillus spp., indicating their potential in developing new antimicrobial agents (Łukasz Popiołek et al., 2016).
Antiplasmodial Activities
New acyl derivatives of 3-aminofurazanes have been tested for their activities against Plasmodium falciparum, revealing the influence of the acyl moiety on antiplasmodial activity. Certain benzamides displayed promising activity, suggesting a path for developing new treatments against malaria (Theresa Hermann et al., 2021).
Polymer Synthesis
Studies on novel hybrid polymers incorporating thiophenylanilino and furanylanilino backbones reveal their potential in materials science. These polymers, synthesized through electrochemical methods, exhibit electroactive properties suitable for various applications, including electronic devices (Lawrence C. Baldwin et al., 2008).
Multi-Component Synthesis
An efficient multi-component synthesis method has been developed for highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans. This method involves a smooth addition reaction of furan or thiophene-2-carbonyl chloride with an isocyanide and a dialkyl acetylenedicarboxylate, offering a novel pathway for synthesizing complex heterocyclic compounds (M. Sayahi et al., 2015).
properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c23-20(21(10-1-2-11-21)19-4-3-13-25-19)22-14-16-5-7-17(8-6-16)18-9-12-24-15-18/h3-9,12-13,15H,1-2,10-11,14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGYNUCGNJZENY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC=C(C=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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